3-Iodo-6-nitro-1H-indazole
Overview
Description
“3-Iodo-6-nitro-1H-indazole” is a chemical compound with the molecular formula C7H4IN3O2 . It is a compound that contains an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring . The compound is substituted at the 3rd position with an iodine atom and at the 6th position with a nitro group .
Molecular Structure Analysis
The molecular structure of “3-Iodo-6-nitro-1H-indazole” consists of a bicyclic indazole ring substituted with an iodine atom at the 3rd position and a nitro group at the 6th position . The exact mass of the compound is 288.93482 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Iodo-6-nitro-1H-indazole” include a molecular weight of 289.03 g/mol, a computed XLogP3-AA value of 2.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The topological polar surface area is 74.5 Ų .
Scientific Research Applications
Medicinal Applications of Indazole-Containing Compounds
- Application Summary: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
Synthesis of 1H-Indazoles
- Application Summary: The synthesis of 1H-indazoles has been a focus of recent research. Various strategies have been developed, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent .
- Methods of Application: One method involves a Cu (OAc)2-catalyzed reaction to form N–N bonds, using oxygen as the terminal oxidant . This reaction forms a wide variety of 1H-indazoles in good to excellent yields .
- Results or Outcomes: These synthetic approaches have been successful in producing 1H-indazoles with good to excellent yields, with minimal formation of byproducts .
Selective Inhibitors of Phosphoinositide 3-Kinase δ
- Application Summary: Indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Suzuki–Miyaura Cross-Coupling
- Application Summary: The C-3 functionalization of 1H-indazole, such as 3-Iodo-1H-indazole, through Suzuki–Miyaura cross-coupling with organoboronic acids, can produce a lot of highly valuable pharmaceutical precursors, which could be used for the treatment of cancer and many other inflammatory diseases .
- Methods of Application: This work was focused on the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids .
- Results or Outcomes: The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .
Microwave-Assisted C-3 Vinylation of Indazoles
- Application Summary: An expeditive C-3 vinylation of unprotected 3-iodoindazoles under microwave irradiation has been reported . This method can produce a lot of highly valuable pharmaceutical precursors, which could be used for the treatment of cancer and many other inflammatory diseases .
- Methods of Application: This work was focused on the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with pinacol vinyl boronate, catalyzed by a ferrocene-based divalent palladium complex immobilized over ionic liquid .
- Results or Outcomes: The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .
Electrochemical Method for the Selective N1-Acylation of Indazoles
- Application Summary: An electrochemical method for the selective N1-acylation of indazoles has been developed . In this method, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .
- Methods of Application: This procedure can also be applied to the acylation of benzimidazoles and indoles .
- Results or Outcomes: This method allows for the selective N1-acylation of indazoles, which could be useful in the synthesis of various indazole derivatives .
Future Directions
Indazole derivatives, including “3-Iodo-6-nitro-1H-indazole”, continue to be a topic of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new indazole derivatives, the exploration of their biological activities, and the development of drugs based on these compounds .
properties
IUPAC Name |
3-iodo-6-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGNGLOCQEDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499680 | |
Record name | 3-Iodo-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-6-nitro-1H-indazole | |
CAS RN |
70315-70-7 | |
Record name | 3-Iodo-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-6-nitroindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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